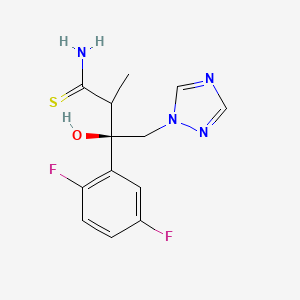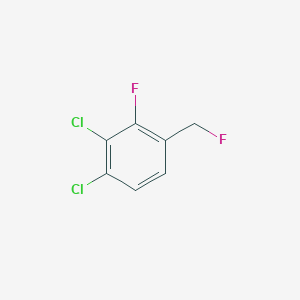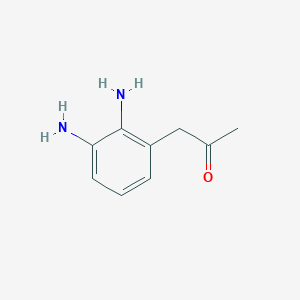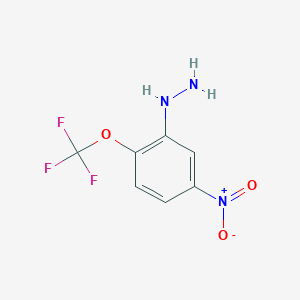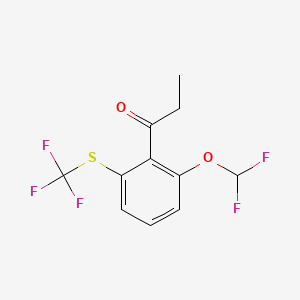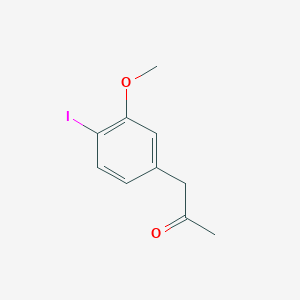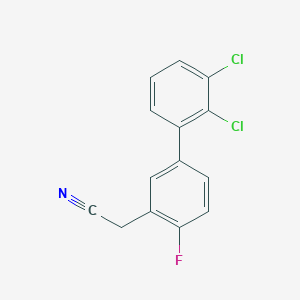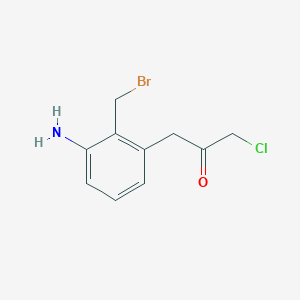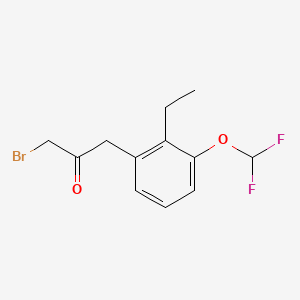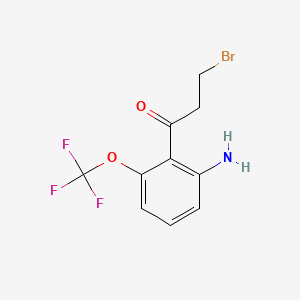![molecular formula C18H18ClN5O2 B14065965 N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)
N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-Chlorophenylamino)-1-methyl-1H-imidazo[4,5-c]pyridin-7-yl)(morpholino)methanone is a complex organic compound with significant potential in medicinal chemistry This compound is known for its unique structure, which includes an imidazo[4,5-c]pyridine core, a morpholino group, and a chlorophenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chlorophenylamino)-1-methyl-1H-imidazo[4,5-c]pyridin-7-yl)(morpholino)methanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[4,5-c]pyridine core.
Introduction of the Chlorophenylamino Group: The chlorophenylamino group is introduced through a nucleophilic substitution reaction, where a chlorophenylamine reacts with the imidazo[4,5-c]pyridine core.
Attachment of the Morpholino Group: The morpholino group is attached via a condensation reaction, where a morpholine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Chlorophenylamino)-1-methyl-1H-imidazo[4,5-c]pyridin-7-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of chronic pain.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(3-Chlorophenylamino)-1-methyl-1H-imidazo[4,5-c]pyridin-7-yl)(morpholino)methanone involves its interaction with specific molecular targets. It acts as an agonist at the cannabinoid CB2 receptor, which is involved in modulating pain and inflammation . The compound binds to the CB2 receptor, activating downstream signaling pathways that result in its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-Chlorophenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-1-morpholin-4-ylmethanone (GSK554418A): A similar compound with a pyrrolo[3,2-c]pyridine core, known for its high CNS penetration and efficacy in pain models.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds are structurally similar and have been studied for their potential as TRK inhibitors.
Uniqueness
(4-(3-Chlorophenylamino)-1-methyl-1H-imidazo[4,5-c]pyridin-7-yl)(morpholino)methanone is unique due to its specific structural features, including the imidazo[4,5-c]pyridine core and the combination of functional groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C18H18ClN5O2 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
[4-(3-chloroanilino)-1-methylimidazo[4,5-c]pyridin-7-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H18ClN5O2/c1-23-11-21-15-16(23)14(18(25)24-5-7-26-8-6-24)10-20-17(15)22-13-4-2-3-12(19)9-13/h2-4,9-11H,5-8H2,1H3,(H,20,22) |
InChI Key |
SWIFPNWCWUGFKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=CN=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


